![molecular formula C6H11NO2 B3184315 N-Methoxy-N-methylbut-2-enamide CAS No. 109480-79-7](/img/structure/B3184315.png)
N-Methoxy-N-methylbut-2-enamide
Overview
Description
N-Methoxy-N-methylbut-2-enamide is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by the synonym (E)-N-METHOXY-N-METHYLBUT-2-ENAMIDE .
Molecular Structure Analysis
The molecular structure of this compound consists of a but-2-enamide backbone with methoxy and methyl substituents attached to the nitrogen atom . The exact structure can be found in the MOL file associated with its CAS number 121712-52-5 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 129.16 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Utility of Weinreb Amide
- Acylating Agent: Weinreb amide has been utilized as an effective acylating agent for organolithium or organomagnesium reagents. It's a robust equivalent for an aldehyde group, which has been exploited in various synthetic endeavors, both in academic and industrial settings (Balasubramaniam & Aidhen, 2008).
Applications in Chemical Reactions
- C-H Amidation: It has been used in the C-H amidation of N-methoxy acrylamides with dioxazolones under Cp*Co(iii) catalysis, leading to selective synthesis of enamides and pyrimidones (Liu, Xie, Jia, & Li, 2018).
- Synthesis of Z-Unsaturated Amides: N-Methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide has been used for generating Z-unsaturated amides, demonstrating the versatility of this method (Fortin, Dupont, & Deslongchamps, 2002).
Role in Synthesis of Specific Compounds
- Knorr Pyrrole Synthesis: N-Methoxy-N-methyl-α-enaminocarboxamides, derived from Weinreb amides, have been used in the Knorr pyrrole synthesis, providing an alternative approach for the preparation of pyrroles (Alberola, Ortega, Sadaba, & Sañudo, 1999).
- Synthesis of Piperidines: It has been employed in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez, Chiaroni, & Langlois, 1998).
Novel Reactions and Synthesis Methods
- Reactivity with Strongly Basic Reagents: An unusual mode of reactivity of N-methoxy-N-methylamides with strongly basic reagents was discovered, leading to competitive transfer of a hydroxymethyl group (Graham & Scholz, 1990).
properties
IUPAC Name |
(E)-N-methoxy-N-methylbut-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5-6(8)7(2)9-3/h4-5H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMEGPARLNJKV-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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